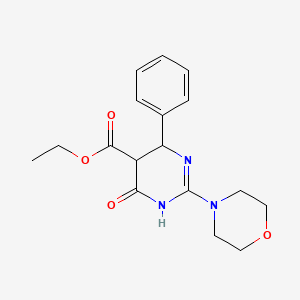
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate
Übersicht
Beschreibung
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate, also known as DMBA, is a synthetic compound that has been used in scientific research for its unique properties. DMBA has been studied for its potential as an anti-cancer agent and its effects on the human body. In
Wirkmechanismus
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate acts as a procarcinogen, which means that it requires metabolic activation to become carcinogenic. Once activated, 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate forms DNA adducts, which can lead to mutations and ultimately cancer development. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been shown to induce tumors in various organs in animals, including the skin, lung, and mammary gland. Studies have also shown that 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate can alter gene expression and disrupt cellular signaling pathways. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been shown to induce apoptosis, or programmed cell death, in some cell types.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on cancer development. However, there are limitations to using 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate in lab experiments. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is a potent carcinogen and must be handled with care. Additionally, the effects of 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate may differ between animal models and humans, limiting its relevance to human health.
Zukünftige Richtungen
Future research on 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate could focus on its potential as an anti-cancer agent. Studies could explore ways to activate 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate specifically in cancer cells, while minimizing its effects on healthy cells. Additionally, research could focus on the development of new compounds that are structurally similar to 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate, but with improved efficacy and safety profiles.
Conclusion:
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is a synthetic compound that has been used in scientific research for its unique properties. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been studied for its potential as an anti-cancer agent and its effects on the human body. While 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has limitations as a tool for studying human health, it remains a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on cancer development. Future research on 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate could lead to the development of new anti-cancer agents and a better understanding of the mechanisms of carcinogenesis.
Wissenschaftliche Forschungsanwendungen
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been used in scientific research for its potential as an anti-cancer agent. Studies have shown that 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate can induce tumors in animals, making it a useful tool for studying the mechanisms of carcinogenesis. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has also been used to study the effects of environmental toxins on cancer development.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-13(2)8-17(7-12)23-19(21)10-16-11-22-18-9-14(3)6-15(4)20(16)18/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACACTYAFKIMGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)CC2=COC3=CC(=CC(=C32)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4232998.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4233005.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4233014.png)
![2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4233021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)

![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4233058.png)
![4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4233070.png)
![ethyl 5-acetyl-2-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233085.png)
